molecular formula C17H20 B14311865 1-Benzyl-3-(butan-2-yl)benzene CAS No. 112935-64-5

1-Benzyl-3-(butan-2-yl)benzene

Cat. No.: B14311865
CAS No.: 112935-64-5
M. Wt: 224.34 g/mol
InChI Key: ZXSOHVNHDOSVGC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(butan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(butan-2-yl)benzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with benzyl chloride and butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.

    Grignard Reaction: Another approach involves the reaction of benzylmagnesium chloride with 3-(butan-2-yl)benzene in the presence of a suitable solvent like diethyl ether. This method allows for the formation of the desired compound through the nucleophilic addition of the Grignard reagent to the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(butan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds or functional groups.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfo, or halo-substituted benzene derivatives.

Scientific Research Applications

1-Benzyl-3-(butan-2-yl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(butan-2-yl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

1-Benzyl-3-(butan-2-yl)benzene can be compared with other similar compounds, such as:

    1-Benzyl-2-(butan-2-yl)benzene: Similar structure but different substitution pattern, leading to variations in reactivity and properties.

    1-Benzyl-4-(butan-2-yl)benzene:

    1-Benzyl-3-(methyl)benzene: A simpler analog with a methyl group instead of the butan-2-yl group, used for comparison in studies of steric and electronic effects.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both benzyl and butan-2-yl groups provides a distinct combination of steric and electronic effects, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

112935-64-5

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-benzyl-3-butan-2-ylbenzene

InChI

InChI=1S/C17H20/c1-3-14(2)17-11-7-10-16(13-17)12-15-8-5-4-6-9-15/h4-11,13-14H,3,12H2,1-2H3

InChI Key

ZXSOHVNHDOSVGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC(=C1)CC2=CC=CC=C2

Origin of Product

United States

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